molecular formula C9H13NO B13006988 Cyclopropyl(5-methylfuran-2-yl)methanamine

Cyclopropyl(5-methylfuran-2-yl)methanamine

Cat. No.: B13006988
M. Wt: 151.21 g/mol
InChI Key: MMTUYNKRGCVPBY-UHFFFAOYSA-N
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Description

Cyclopropyl(5-methylfuran-2-yl)methanamine is an organic compound that features a cyclopropyl group attached to a methanamine moiety, which is further connected to a 5-methylfuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(5-methylfuran-2-yl)methanamine typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.

    Attachment to the Furan Ring:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(5-methylfuran-2-yl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methanamine group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Cyclopropyl(5-methylfuran-2-yl)methanamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopropyl(5-methylfuran-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-2-furanmethanamine: Similar structure but lacks the cyclopropyl group.

    Cyclopropylamine: Contains the cyclopropyl group but lacks the furan ring.

    Furfurylamine: Contains the furan ring but lacks the cyclopropyl group.

Uniqueness

Cyclopropyl(5-methylfuran-2-yl)methanamine is unique due to the presence of both the cyclopropyl group and the 5-methylfuran ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

cyclopropyl-(5-methylfuran-2-yl)methanamine

InChI

InChI=1S/C9H13NO/c1-6-2-5-8(11-6)9(10)7-3-4-7/h2,5,7,9H,3-4,10H2,1H3

InChI Key

MMTUYNKRGCVPBY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(C2CC2)N

Origin of Product

United States

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